N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide
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Overview
Description
N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and versatile applications. The compound contains a combination of furan, triazole, piperidine, and carboxamide functional groups, making it an intriguing subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide, the process typically begins with the preparation of intermediate compounds, followed by coupling reactions. One common method involves:
Formation of Furan-2-yl Triazole Intermediate
Reacting furan-2-carboxaldehyde with hydrazine to form furan-2-carbohydrazide.
Cyclization with appropriate reagents to yield 3-(furan-2-yl)-1H-1,2,4-triazole.
Synthesis of Piperidine Derivative
Reacting piperidine-2-carboxylic acid with propargyl bromide under basic conditions to produce 1-(prop-2-yn-1-yl)piperidine-2-carboxylic acid.
Coupling Reaction
Combining the furan-2-yl triazole intermediate with the piperidine derivative using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) to yield the final product.
Industrial Production Methods
Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness. Key considerations include:
Efficient Catalysts: : Employing catalysts that enhance reaction rates and selectivity.
Continuous Flow Processes: : Utilizing continuous flow reactors to improve the efficiency and control of the synthesis.
Purification Techniques: : Implementing advanced purification methods such as chromatography or crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidation of the furan ring or the piperidine moiety using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reduction of the triazole ring with agents such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions at the triazole or piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate, or nitric acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethyl sulfoxide (DMSO), acetonitrile, or dichloromethane.
Catalysts: : Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions vary based on the reaction conditions and the specific reagents used. For example:
Oxidation: : Products may include furan-2,3-dione derivatives or oxidized piperidine compounds.
Reduction: : Formation of partially hydrogenated triazoles or piperidine derivatives.
Substitution: : Derivatives with substituted triazole or piperidine rings.
Scientific Research Applications
Chemistry
In chemistry, N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide is used as a building block for synthesizing more complex molecules. Its diverse functional groups allow for versatile chemical modifications, making it valuable for developing new materials and compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a scaffold for designing bioactive molecules, including enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medical research explores its potential as a pharmaceutical lead compound. Its unique structure could be harnessed for developing drugs with specific therapeutic targets, such as antimicrobial or anticancer agents.
Industry
In industrial applications, this compound might be used in the synthesis of specialty chemicals, agrochemicals, or functional materials.
Mechanism of Action
The exact mechanism by which N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide exerts its effects depends on its specific application and target. Generally, the compound's functional groups interact with molecular targets through:
Hydrogen Bonding: : Interacting with enzymes or receptors via hydrogen bonds, influencing their activity.
Pi-Pi Interactions: : Engaging in π-π stacking interactions with aromatic residues in proteins.
Covalent Bond Formation: : Forming covalent bonds with target molecules, leading to inhibition or activation of biological processes.
Comparison with Similar Compounds
When compared with similar compounds, N-{[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide stands out due to its unique combination of functional groups. Similar compounds might include:
N-{[3-(thiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Features a thiophene ring instead of furan.
N-{[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Contains a pyridine ring.
N-{[3-(benzothiophen-2-yl)-1H-1,2,4-triazol-5-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide: : Incorporates a benzothiophene ring.
This compound's uniqueness lies in its specific structural arrangement, which imparts distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.
Properties
IUPAC Name |
N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-1-prop-2-ynylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-2-8-21-9-4-3-6-12(21)16(22)17-11-14-18-15(20-19-14)13-7-5-10-23-13/h1,5,7,10,12H,3-4,6,8-9,11H2,(H,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYQJVDYZVLQIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCCC1C(=O)NCC2=NC(=NN2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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